2'-[(tert-butoxy)carbonyl]-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylicacid
Description
The compound 2'-[(tert-butoxy)carbonyl]-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylic acid is a structurally complex molecule featuring:
- A spirocyclopropane ring fused to a 1,2,3,4-tetrahydroisoquinoline core.
- A tert-butoxycarbonyl (Boc) protective group at the 2'-position.
- A carboxylic acid moiety at the 7'-position.
This architecture confers unique steric and electronic properties, making it a candidate for pharmaceutical applications, particularly in drug discovery targeting spirocyclic scaffolds .
Properties
Molecular Formula |
C17H21NO4 |
|---|---|
Molecular Weight |
303.35 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-7-carboxylic acid |
InChI |
InChI=1S/C17H21NO4/c1-16(2,3)22-15(21)18-9-12-8-11(14(19)20)4-5-13(12)17(10-18)6-7-17/h4-5,8H,6-7,9-10H2,1-3H3,(H,19,20) |
InChI Key |
LWJIBRQJWPELCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C=CC(=C2)C(=O)O)C3(C1)CC3 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 2'-[(tert-butoxy)carbonyl]-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylic acid typically follows a multi-step route involving:
- Construction of the isoquinoline core.
- Formation of the spirocyclopropane ring at the 1,4'-position.
- Introduction of the tert-butoxycarbonyl protecting group on the nitrogen atom.
- Installation or preservation of the carboxylic acid functionality at the 7'-position.
The Boc group serves as a protecting group for the amine functionality during the synthesis, facilitating selective reactions at other sites without interference from the free amine.
Key Synthetic Steps
Isoquinoline Core Formation
The isoquinoline scaffold is commonly synthesized via Pictet-Spengler condensation or Bischler-Napieralski cyclization from appropriate β-phenylethylamine derivatives. These methods allow for the formation of the dihydroisoquinoline ring system, which is the backbone for further functionalization.
Spirocyclopropane Ring Construction
The spirocyclopropane ring is introduced by cyclopropanation reactions of the isoquinoline intermediate. This can be achieved via:
- Simmons-Smith reaction using diiodomethane and zinc-copper couple.
- Carbene addition from diazo compounds under catalytic conditions.
The cyclopropanation is regioselective to the 1,4'-position, forming the spirocyclic junction between the cyclopropane and the isoquinoline ring.
Boc Protection
The tert-butoxycarbonyl group is introduced by reacting the free amine of the isoquinoline intermediate with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions (e.g., triethylamine or sodium bicarbonate) to yield the Boc-protected amine. This step is crucial for protecting the nitrogen during subsequent steps and purification.
Carboxylic Acid Functionalization
The carboxylic acid group at the 7'-position can be introduced by:
- Direct functionalization of a precursor aromatic ring via oxidation of methyl or aldehyde substituents.
- Using a carboxylated starting material in the isoquinoline synthesis to retain the acid functionality.
- Hydrolysis of ester intermediates to the free acid.
Representative Reaction Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Isoquinoline formation | β-Phenylethylamine + aldehyde, acid catalyst | Pictet-Spengler reaction, moderate heat |
| Cyclopropanation | Diiodomethane, Zn-Cu couple, ether solvent | Simmons-Smith reaction, low temperature |
| Boc protection | Di-tert-butyl dicarbonate, base, dichloromethane | Room temperature, 1-2 hours |
| Carboxylic acid introduction | KMnO4 oxidation or ester hydrolysis | Controlled pH, aqueous medium |
Purification and Characterization
Purification is typically achieved by column chromatography or recrystallization. The purity of the final compound is often reported around 95%. Characterization includes:
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C).
- Mass Spectrometry (MS).
- Infrared (IR) spectroscopy.
- Elemental analysis.
Data Table: Key Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C17H21NO4 |
| Molecular Weight | 303.36 g/mol |
| CAS Number | 1203686-65-0 / 2171799-97-4 (variants) |
| IUPAC Name | 2'-(tert-butoxycarbonyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylic acid |
| Purity | ~95% |
| Solubility | Soluble (specific solvent data limited) |
| Boc Group Stability | Stable under neutral/basic conditions; removed under acidic conditions |
Summary Table: Preparation Method Overview
| Preparation Step | Method/Reaction Type | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| Isoquinoline core synthesis | Pictet-Spengler condensation | β-Phenylethylamine, aldehyde, acid catalyst | Formation of dihydroisoquinoline |
| Spirocyclopropane formation | Simmons-Smith cyclopropanation | Diiodomethane, Zn-Cu couple, ether solvent | Spirocyclopropane ring formation |
| Boc protection | Carbamate formation | Di-tert-butyl dicarbonate, base, DCM | Boc-protected amine intermediate |
| Carboxylic acid installation | Oxidation or hydrolysis | KMnO4 oxidation or ester hydrolysis | Introduction of carboxylic acid |
| Purification | Chromatography, recrystallization | Silica gel column, solvents | Pure target compound (~95%) |
Additional Notes
The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid) if the free amine is desired for further biological or chemical studies.
The spirocyclic structure imparts unique three-dimensionality, which is valuable in drug design for improving binding specificity and metabolic stability.
Although specific industrial-scale synthesis details are scarce, the methods outlined are scalable with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2’-[(tert-butoxy)carbonyl]-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-7’-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the isoquinoline ring or the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2’-[(tert-butoxy)carbonyl]-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-7’-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 2’-[(tert-butoxy)carbonyl]-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-7’-carboxylic acid exerts its effects involves the interaction of its functional groups with molecular targets. The Boc group can be selectively removed under acidic conditions, revealing the active amine group. This amine can then participate in various biochemical pathways, potentially interacting with enzymes or receptors .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Features
The target compound belongs to the spirocyclopropane-isoquinoline family. Key structural variations among analogs include:
Substituents on the isoquinoline ring (e.g., methoxy, phenyl, carbonitrile).
Position and type of protective groups (e.g., Boc, benzyloxycarbonyl).
Spiro ring systems (e.g., cyclopropane vs. heteroatom-containing spirocycles).
Table 1: Structural Comparison of Selected Analogs
Similarity Metrics and Activity Landscapes
- Computational similarity metrics (e.g., Tanimoto and Dice indices) highlight structural parallels. For example, CAS 153652-70-1 (a Boc-protected oxazolidine-carboxylic acid) shares 90% similarity with the target compound, likely due to the Boc and carboxylic acid groups .
- Activity landscape modeling suggests that minor structural changes (e.g., substituting methoxy with carbonitrile) could lead to significant potency differences ("activity cliffs") .
Pharmacokinetic and Bioactivity Considerations
- Bioactivity clustering : Structurally similar spirocyclic compounds exhibit correlated bioactivity profiles, particularly in protein target interactions .
- Pharmacokinetics : Boc-protected carboxylic acids generally show improved membrane permeability compared to free acids, as demonstrated in analogs like aglaithioduline (~70% similarity to SAHA, a histone deacetylase inhibitor) .
Biological Activity
2'-[(tert-butoxy)carbonyl]-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylic acid is a complex organic compound characterized by a unique spirocyclic structure. This compound contains a cyclopropane ring fused to an isoquinoline moiety, along with a tert-butoxycarbonyl (Boc) protecting group. The Boc group is commonly utilized in organic synthesis to protect amines from unwanted reactions, making this compound significant in various chemical and biological applications.
Chemical Structure and Properties
- Chemical Formula : C₁₇H₂₁NO₄
- Molecular Weight : 303.35 g/mol
- CAS Number : 2171799-97-4
- Structural Characteristics : The compound features a spirocyclic structure that imparts distinct chemical and physical properties, contributing to its biological activity and potential applications in medicinal chemistry.
The biological activity of 2'-[(tert-butoxy)carbonyl]-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylic acid is primarily attributed to the interaction of its functional groups with various molecular targets. The Boc group can be selectively removed under acidic conditions, revealing an active amine group that can participate in biochemical pathways, potentially interacting with enzymes or receptors involved in various physiological processes.
Pharmacological Activities
Recent studies have highlighted several pharmacological activities associated with this compound:
- Anticancer Activity : Preliminary research indicates that derivatives of spirocyclic compounds may exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar structural features have shown IC₅₀ values in the low micromolar range against various cancer types .
- Anti-inflammatory Properties : Certain derivatives have demonstrated the ability to inhibit inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
- Neuroprotective Effects : Some studies suggest that spirocyclic compounds may provide neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells, which could be relevant for conditions like Alzheimer's disease .
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of a related spirocyclic compound on MDA-MB-231 breast cancer cells. The compound exhibited an IC₅₀ value of 0.05 μM, indicating potent anticancer activity. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
Case Study 2: Neuroprotection
In vivo studies involving rodent models of neurodegeneration showed that administration of spirocyclic compounds led to significant reductions in markers of oxidative stress and improvements in cognitive function. These findings support the potential use of such compounds in neurodegenerative disease therapies .
Comparative Analysis of Biological Activities
Q & A
Q. What are the standard synthetic routes for preparing 2'-[(tert-butoxy)carbonyl]-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylic acid?
The synthesis typically involves multi-step strategies, leveraging functional group transformations and protecting group chemistry:
- Nucleophilic Substitution : Reactivity at the spiro-cyclopropane or isoquinoline moieties can be exploited using reagents like sodium azide or thiols in polar aprotic solvents (e.g., DMF) at elevated temperatures .
- Reduction : Sodium borohydride or LiAlH₄ in ethanol or THF reduces ketones or nitro groups to alcohols or amines, critical for modifying the dihydroisoquinoline core .
- Carboxylic Acid Protection : The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to protect amines or alcohols .
Q. What purification methods are effective for isolating this compound?
Chromatography is the primary method due to the compound’s polarity and sensitivity:
- Flash Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate intermediates.
- HPLC : For final purification, reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases ensures >95% purity .
Q. Which analytical techniques confirm the structural integrity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) confirm tert-butoxy protons (δ ~1.4 ppm) and spiro-cyclopropane ring protons (δ 1.0–2.0 ppm) .
- X-ray Crystallography : Resolves the spirocyclic geometry and hydrogen-bonding interactions (e.g., O–H···O bonds in the crystal lattice) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Key parameters include:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates, while THF stabilizes intermediates during reductions .
- Catalyst Use : Palladium catalysts (e.g., Pd/C) improve hydrogenation efficiency for dihydroisoquinoline intermediates .
- Temperature Control : Lower temperatures (−78°C to 0°C) minimize side reactions during Boc protection .
Table 1 : Optimization Parameters for Key Reactions
| Reaction Type | Optimal Solvent | Catalyst | Temperature Range | Yield Range |
|---|---|---|---|---|
| Boc Protection | DCM | DMAP | 0–25°C | 70–85% |
| Reduction | THF | Pd/C | 25–50°C | 60–75% |
| Oxidation | Acetone | KMnO₄ | 50–80°C | 50–65% |
| Data derived from . |
Q. How should researchers resolve contradictions in reported reaction outcomes (e.g., variable yields)?
- Variable Analysis : Compare solvent polarity, catalyst loading, and reaction time across studies. For example, higher Pd/C concentrations (5–10 wt%) improve reduction yields but may increase by-products .
- Reproducibility Checks : Validate moisture-sensitive steps (e.g., Boc protection) under inert atmospheres to mitigate hydrolysis .
Q. How do structural modifications (e.g., substituent changes) influence biological activity?
- Functional Group Impact :
- Electron-Withdrawing Groups (e.g., nitro, bromo): Enhance electrophilicity, improving enzyme inhibition but reducing solubility .
- Amino Groups : Increase hydrogen-bonding potential, critical for receptor binding (e.g., kinase targets) .
- Spirocyclic Rigidity : The cyclopropane ring restricts conformational flexibility, enhancing target selectivity but complicating synthetic accessibility .
Q. What methodologies identify biological targets for this compound?
- Enzyme Assays : Screen against kinase or protease panels using fluorescence-based activity assays (e.g., ATPase or FRET assays) .
- Molecular Docking : Computational models (AutoDock, Schrödinger) predict binding poses with proteins like G-protein-coupled receptors (GPCRs) .
- SPR (Surface Plasmon Resonance) : Quantifies binding kinetics (Kd, Kon/Koff) for validated targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
